(Z)-6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide
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Overview
Description
(Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidinone ring and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide typically involves multiple steps, starting with the formation of the thioxothiazolidinone core. This can be achieved through the reaction of appropriate thiocarboxylic acids with thionyl chloride, followed by cyclization. The benzylidene group is then introduced through a condensation reaction with benzaldehyde.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in antimicrobial studies, showing potential as an antimicrobial agent.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use in drug development.
Industry: Its unique chemical properties make it suitable for use in material science and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids
Uniqueness: (Z)-6-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)hexanamide stands out due to its tert-butyl group, which can influence its reactivity and stability compared to similar compounds without this group.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylhexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S2/c1-20(2,3)21-17(23)12-8-5-9-13-22-18(24)16(26-19(22)25)14-15-10-6-4-7-11-15/h4,6-7,10-11,14H,5,8-9,12-13H2,1-3H3,(H,21,23)/b16-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLXQCLTBZGIQ-PEZBUJJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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